3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2S and a molecular weight of 228.66 g/mol . This compound is characterized by the presence of an imidazo[2,1-b]thiazole ring system, which is a fused bicyclic structure containing both nitrogen and sulfur atoms. The compound also features a chlorine atom at the 6-position and an acrylic acid moiety at the 5-position of the imidazo[2,1-b]thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization with formamide to form the imidazo[2,1-b]thiazole ring . The resulting intermediate is then subjected to a reaction with acryloyl chloride to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the imidazo[2,1-b]thiazole ring.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with similar ring structures but different substituents.
Acrylic acid derivatives: Compounds with the acrylic acid moiety but different heterocyclic rings.
Uniqueness
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid is unique due to the specific combination of the imidazo[2,1-b]thiazole ring and the acrylic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRHXXVGNUDRH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=NC(=C(N21)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613051-32-3 |
Source
|
Record name | (2E)-3-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.